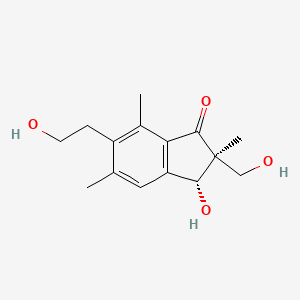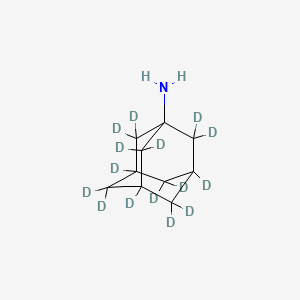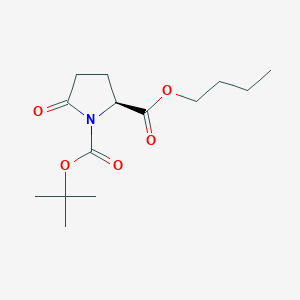
Cyazofamid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyazofamid is a fungicide that is highly-specific in controlling oomycete plant pathogens such as Phytophthora infestans . It is an ivory, odorless solid powder . It is also known as 4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide .
Molecular Structure Analysis
Cyazofamid has the molecular formula C13H13ClN4O2S and a molecular mass of 324.8 . The exact molecular structure of Cyazofamid-d6 is not provided in the available resources.
Chemical Reactions Analysis
Cyazofamid’s mode of action involves inhibiting the complex III: cytochrome bc1(ubiquinone reductase) at Qi site in the mitochondria of Oomycetes fungi (such as Phytophthora, Plasmopara, Pseudoperonospora, and Pythium) .
Physical And Chemical Properties Analysis
Cyazofamid is relatively insoluble in water (0.1 mg/L), exhibits low volatility, and has a melting point of 152.7 °C . It is also unstable in methanol, toluene, and n-octanol .
Scientific Research Applications
Dietary Risk Assessment
Cyazofamid-d6 is used in dietary risk assessment studies. It is used to study the degradation rate and final residues of pesticides in food crops such as grapes . The dietary risk to consumers is evaluated based on these studies .
Pesticide Risk Assessment
Cyazofamid-d6 is also used in pesticide risk assessment . The risk assessments are carried out by competent authorities for the pesticide active substance cyazofamid .
Soil Treatment
Cyazofamid-d6 is used in soil treatment studies. It is used to study the dissipation and residues of cyazofamid in soil .
Agricultural Pesticides
Cyazofamid-d6 is used in the development of agricultural pesticides . It is used to provide an international point of reference against which products can be judged either for regulatory purposes or in commercial dealings .
Fungicide Development
Cyazofamid-d6 is used in the development of fungicides . It belongs to both the cyano-imidazole and sulphonamide classes of compounds and its biochemical mode of action is inhibition of all stages of fungal development .
Residue Analysis
Cyazofamid-d6 is used in residue analysis studies. It is used to analyze the behavior and dietary exposure risk assessment of cyazofamid and its main metabolite CCIM in various crops .
Mechanism of Action
Target of Action
Cyazofamid-d6 is a fungicide that primarily targets Oomycete fungi . These fungi are responsible for various plant diseases and can have a significant impact on agricultural yield. The compound’s action against these fungi makes it a valuable tool in the protection of crops.
Mode of Action
The mode of action of Cyazofamid-d6 involves the inhibition of all stages of fungal development . It is thought to bind to the Qi center of Coenzyme Q – cytochrome c reductase , a key enzyme in the electron transport chain of the fungi. This binding disrupts the normal function of the enzyme, thereby inhibiting the growth and reproduction of the fungi.
Biochemical Pathways
The biochemical pathway affected by Cyazofamid-d6 is the electron transport chain, specifically the function of Coenzyme Q – cytochrome c reductase . By binding to the Qi center of this enzyme, Cyazofamid-d6 disrupts the normal flow of electrons through the chain. This disruption prevents the fungi from producing the energy they need to grow and reproduce, effectively inhibiting their development .
Pharmacokinetics
It is known that the compound has a low aqueous solubility and is volatile . These properties suggest that it is unlikely to leach into groundwater and may be prone to evaporation. More research is needed to fully understand the ADME properties of Cyazofamid-d6 and their impact on its bioavailability.
Result of Action
The result of Cyazofamid-d6’s action is the effective control of Oomycete fungi . By inhibiting the fungi’s ability to grow and reproduce, the compound helps to prevent the spread of fungal diseases in crops. This can lead to healthier plants and improved agricultural yield.
Action Environment
The action of Cyazofamid-d6 can be influenced by various environmental factors. For instance, its volatility suggests that it may evaporate more quickly in hot, dry conditions . Additionally, its low aqueous solubility means that it is unlikely to be washed away by rain or irrigation
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-cyano-5-(4-methylphenyl)-N,N-bis(trideuteriomethyl)imidazole-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKMMRDKEKCERS-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])S(=O)(=O)N1C(=NC(=C1C2=CC=C(C=C2)C)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyazofamid-d6 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)

![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)



